molecular formula C20H14F2N2O2 B3845466 N,N'-bis(2-fluorophenyl)isophthalamide

N,N'-bis(2-fluorophenyl)isophthalamide

Cat. No. B3845466
M. Wt: 352.3 g/mol
InChI Key: NGMBMIKWVLIQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(2-fluorophenyl)isophthalamide, commonly known as BFA, is a synthetic compound that has been widely used in scientific research. It belongs to the family of isophthalic acid derivatives, which are known for their various biological activities. BFA has been found to exhibit potent activity against several biological targets, including cancer cells, bacteria, viruses, and parasites.

Mechanism of Action

The mechanism of action of BFA involves its ability to bind to and disrupt the function of the Golgi apparatus. BFA binds to a protein called GBF1, which is required for the maintenance of the Golgi apparatus. By binding to GBF1, BFA disrupts the function of the Golgi apparatus, leading to the accumulation of proteins in the endoplasmic reticulum and the inhibition of protein secretion. This disruption of the Golgi apparatus has been shown to induce apoptosis in cancer cells, making BFA a potential anticancer agent.
Biochemical and Physiological Effects:
BFA has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by disrupting the function of the Golgi apparatus. BFA has also been found to inhibit the growth of bacteria, viruses, and parasites by disrupting their protein secretion pathways. In addition, BFA has been shown to modulate the activity of several enzymes, including phospholipase D, ADP-ribosylation factor, and protein kinase D.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BFA in lab experiments is its ability to disrupt the function of the Golgi apparatus, making it a valuable tool for studying various cellular processes. BFA is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using BFA is its potential toxicity, which can vary depending on the cell type and concentration used. Therefore, caution should be exercised when using BFA in lab experiments.

Future Directions

There are several future directions for BFA research. One area of interest is the development of BFA-based anticancer therapies. BFA has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Another area of interest is the development of BFA-based antiviral and antibacterial therapies. BFA has been found to inhibit the growth of several viruses and bacteria, making it a potential candidate for the treatment of infectious diseases. Finally, the mechanism of action of BFA is still not fully understood, and further research is needed to elucidate its molecular targets and downstream effects.

Scientific Research Applications

BFA has been extensively used in scientific research as a tool to study various biological processes. It has been found to be a potent inhibitor of several enzymes, including phospholipase D, ADP-ribosylation factor, and protein kinase D. BFA has also been shown to disrupt the Golgi apparatus, a cellular organelle involved in protein processing and secretion. This property of BFA has been used to study the role of the Golgi apparatus in various cellular processes, including protein trafficking, cell signaling, and cell division.

properties

IUPAC Name

1-N,3-N-bis(2-fluorophenyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N2O2/c21-15-8-1-3-10-17(15)23-19(25)13-6-5-7-14(12-13)20(26)24-18-11-4-2-9-16(18)22/h1-12H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMBMIKWVLIQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis(2-fluorophenyl)isophthalamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.